molecular formula C25H22FN3O3S B2580612 N-(3,4-Dimethoxyphenyl)-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide CAS No. 865657-46-1

N-(3,4-Dimethoxyphenyl)-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide

Cat. No.: B2580612
CAS No.: 865657-46-1
M. Wt: 463.53
InChI Key: QMAXAYGAGRGUFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dimethoxyphenyl)-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a substituted imidazole core linked to a 3,4-dimethoxyphenyl group via a sulfanyl-acetamide bridge. The compound’s structure integrates electron-donating methoxy groups on the phenyl ring and an electron-withdrawing fluorine atom on the imidazole-attached aryl group, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O3S/c1-31-20-12-11-19(14-21(20)32-2)27-22(30)15-33-25-23(16-7-4-3-5-8-16)28-24(29-25)17-9-6-10-18(26)13-17/h3-14H,15H2,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAXAYGAGRGUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=C(NC(=N2)C3=CC(=CC=C3)F)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-Dimethoxyphenyl)-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by multiple functional groups, which may contribute to its biological activity. The synthesis typically involves multi-step organic reactions, beginning with the formation of the imidazole core followed by the introduction of the dimethoxyphenyl and fluorophenyl groups. The final product is obtained through a thioacetamide linkage formation.

Synthetic Route Summary

StepReaction TypeKey Reagents
1Formation of imidazole coreVarious amines and aldehydes
2Introduction of dimethoxyphenyl groupElectrophilic substitution
3Addition of fluorophenyl groupNucleophilic substitution
4Thioacetamide linkage formationThionyl chloride or phosphorus pentasulfide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in various biological pathways. The compound may modulate enzyme activity or receptor interactions, leading to diverse pharmacological effects.

Pharmacological Properties

Recent studies have highlighted several pharmacological properties of this compound:

  • Antiproliferative Activity : Demonstrated effectiveness against various cancer cell lines, suggesting potential as an anticancer agent.
  • Antimicrobial Effects : Exhibited inhibitory effects against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Properties : Shown to reduce inflammation in animal models, supporting its use in treating inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the compound's effects on breast cancer cell lines, showing a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis induction through caspase activation .
  • Antimicrobial Testing :
    • In vitro testing revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at MIC values of 15 µg/mL and 20 µg/mL respectively, demonstrating its potential as an antimicrobial agent .
  • Anti-inflammatory Effects :
    • Research involving animal models of arthritis showed that treatment with this compound resulted in reduced paw swelling and lower levels of inflammatory cytokines compared to control groups .

Comparative Biological Activity Table

Activity TypeTest Organism/Cell LineObserved EffectReference
AnticancerBreast cancer cell linesReduced viability (IC50)
AntimicrobialStaphylococcus aureusMIC = 15 µg/mL
Anti-inflammatoryArthritis modelReduced swelling

Scientific Research Applications

1.1. Anticancer Activity

Research indicates that imidazole derivatives, including compounds similar to N-(3,4-Dimethoxyphenyl)-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide, exhibit promising anticancer properties. For instance, compounds with imidazole scaffolds have been shown to inhibit key cancer-related pathways, particularly through the modulation of kinases such as c-Met, which is implicated in various cancers including non-small cell lung cancer and renal cell carcinoma .

1.2. Antimicrobial Properties

Imidazole derivatives have also been studied for their antimicrobial activities. A study demonstrated that certain imidazole-based compounds possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymes . The specific compound may share similar mechanisms due to its structural characteristics.

1.3. Anti-inflammatory Effects

Compounds with imidazole moieties have been investigated for their anti-inflammatory properties. They may inhibit inflammatory mediators such as cytokines and prostaglandins, providing therapeutic avenues for conditions like arthritis and other inflammatory diseases . The presence of the dimethoxyphenyl group in the compound may enhance its interaction with biological targets involved in inflammation.

2.1. Synthetic Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common approach includes:

  • Formation of the Imidazole Ring : Starting materials are reacted under controlled conditions to form the imidazole ring.
  • Substitution Reactions : The introduction of the sulfanyl group and subsequent substitution with the dimethoxyphenyl moiety are critical steps.
  • Final Acetylation : The final product is obtained through acetylation to yield the desired acetamide structure.

Analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

2.2. Characterization Studies

Characterization studies often reveal insights into the compound's stability, solubility, and reactivity profiles. For example, thermal stability assessments can indicate how the compound behaves under physiological conditions, which is crucial for its potential therapeutic applications .

3.1. Clinical Implications

Several studies have highlighted the clinical implications of imidazole derivatives in treating various diseases:

  • Cancer Treatment : A study on similar compounds demonstrated their ability to selectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
  • Infection Management : Imidazole derivatives have been included in formulations aimed at treating infections caused by resistant bacterial strains due to their potent antimicrobial activities .

3.2. Pharmacological Profiles

Pharmacokinetic studies reveal that compounds with similar structures often exhibit favorable absorption and distribution characteristics, making them suitable candidates for drug development .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

Benzothiazole-based analogs: Compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide () share the acetamide backbone but replace the imidazole core with a benzothiazole ring. Benzothiazole derivatives are known for enhanced metabolic stability compared to imidazoles due to reduced susceptibility to oxidative degradation.

Methoxy vs. Fluoro Substituents :
The compound N-(3,4-dimethoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide () differs only in the substitution of the 3-fluorophenyl group with a 3-methoxyphenyl group. The fluorine atom’s electronegativity likely increases the compound’s lipophilicity (higher logP) compared to the methoxy analog, which may enhance membrane permeability but reduce aqueous solubility. Methoxy groups, being bulkier, could sterically hinder interactions with hydrophobic binding pockets .

Backbone and Linker Modifications

Sulfanyl vs. Oxygen-Based Linkers: Compounds like N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate () utilize a methylsulfinyl group instead of a sulfanyl linker. However, sulfoxides (e.g., in ) may offer better solubility due to increased polarity .

Complex Stereochemical Analogues: Peptidomimetic compounds such as N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide () feature extended alkyl chains and stereochemical complexity. These structures prioritize target specificity (e.g., protease inhibition) but may suffer from poor bioavailability compared to the target compound’s compact imidazole-acetamide framework .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents logP (Predicted) Solubility (mg/mL) Notable Properties
Target Compound Imidazole 3-Fluorophenyl, 3,4-Dimethoxy 3.8 0.12 High lipophilicity, moderate solubility
N-(3,4-dimethoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide Imidazole 3-Methoxyphenyl, 3,4-Dimethoxy 3.2 0.25 Improved solubility, lower potency
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide Benzothiazole Trifluoromethyl, 3,4-Dimethoxy 4.1 0.08 High metabolic stability
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide Imidazole-Pyridine Methylsulfinyl, 4-Fluorophenyl 2.9 0.35 Enhanced solubility, dihydrate form

Research Findings and Implications

  • Fluorine Substitution : The 3-fluorophenyl group in the target compound likely enhances binding to hydrophobic enzyme pockets compared to methoxy analogs, as observed in kinase inhibition assays .
  • Sulfanyl Linker : The thioether group contributes to a balanced logP, optimizing blood-brain barrier penetration in preclinical models .
  • Patent Compounds () : Benzothiazole derivatives exhibit superior metabolic stability but lower potency, suggesting a trade-off between pharmacokinetics and efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.